molecular formula C21H11Cl2FN2O4 B14083880 1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083880
M. Wt: 445.2 g/mol
InChI Key: KHPKNHTYLYFZPQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluoro, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization reactions: These reactions form the chromeno[2,3-c]pyrrole core structure through intramolecular bond formation.

    Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilization in the synthesis of advanced materials with unique properties, such as conductive polymers or photoactive compounds.

    Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: A similar compound with a different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Another similar compound with variations in the oxazole moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H11Cl2FN2O4

Molecular Weight

445.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H11Cl2FN2O4/c1-9-6-16(25-30-9)26-18(10-2-4-13(22)14(23)7-10)17-19(27)12-8-11(24)3-5-15(12)29-20(17)21(26)28/h2-8,18H,1H3

InChI Key

KHPKNHTYLYFZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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